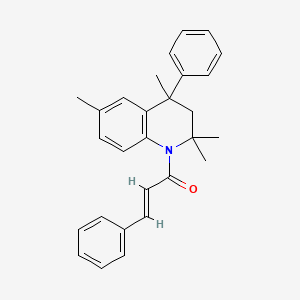![molecular formula C20H16N2O3S2 B11187662 N-[4-(10H-phenothiazin-10-ylsulfonyl)phenyl]acetamide CAS No. 34945-70-5](/img/structure/B11187662.png)
N-[4-(10H-phenothiazin-10-ylsulfonyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(10H-phenothiazin-10-ylsulfonyl)phenyl]acetamide is a chemical compound with the molecular formula C20H16N2O3S2. It is known for its unique structural features, which include a phenothiazine core linked to a sulfonyl phenyl group and an acetamide moiety
Preparation Methods
The synthesis of N-[4-(10H-phenothiazin-10-ylsulfonyl)phenyl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the phenothiazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Sulfonylation: The phenothiazine core is then sulfonylated using sulfonyl chloride derivatives in the presence of a base.
Acetylation: The final step involves the acetylation of the sulfonylated phenothiazine derivative using acetic anhydride or acetyl chloride.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
N-[4-(10H-phenothiazin-10-ylsulfonyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[4-(10H-phenothiazin-10-ylsulfonyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Industry: It is used in the development of advanced materials, such as luminescent materials and sensors
Mechanism of Action
The mechanism of action of N-[4-(10H-phenothiazin-10-ylsulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. The phenothiazine core is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
N-[4-(10H-phenothiazin-10-ylsulfonyl)phenyl]acetamide can be compared with other phenothiazine derivatives, such as:
10-phenyl-10H-phenothiazine: Known for its use in organic electronics and as a photoinitiator.
10-benzoyl-10H-phenothiazine: Studied for its potential in photodynamic therapy.
10-(2-methyl-allyl)-10H-phenothiazine: Investigated for its antimicrobial properties
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
34945-70-5 |
|---|---|
Molecular Formula |
C20H16N2O3S2 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-(4-phenothiazin-10-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C20H16N2O3S2/c1-14(23)21-15-10-12-16(13-11-15)27(24,25)22-17-6-2-4-8-19(17)26-20-9-5-3-7-18(20)22/h2-13H,1H3,(H,21,23) |
InChI Key |
ABJQJELEIHRWQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[4-(benzyloxy)phenyl]-2-methyl-3-phenyl-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11187585.png)
![3-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B11187587.png)
![N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}acetamide](/img/structure/B11187595.png)
![2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 4-benzylpiperazine-1-carbodithioate](/img/structure/B11187601.png)
![6-(4-ethylphenyl)-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B11187602.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11187605.png)
![1-(2-Methylphenyl)-4-[4-(4-methylphenyl)-1-(thiophene-2-carbonyl)pyrrolidine-3-carbonyl]piperazine](/img/structure/B11187608.png)
![dimethyl-6H,7H-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7-one](/img/structure/B11187619.png)

![3-methyl-N-[(1Z)-4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11187628.png)
![N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-8-methoxy-4-methylquinazolin-2-amine](/img/structure/B11187634.png)

![N-(3-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11187643.png)
![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate](/img/structure/B11187650.png)
